5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide
Overview
Description
5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide: is an organic compound with the molecular formula C7H5F4NO3S It is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with trifluoromethoxy reagents under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and functional materials .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)benzenesulfonamide
- 5-Fluoro-2-nitrobenzenesulfonamide
- 2-Fluoro-5-(trifluoromethoxy)benzenesulfonamide
Comparison: Compared to similar compounds, 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability. These properties make it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGJPJSLELFVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805019-35-5 | |
Record name | 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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